molecular formula C21H24NO4+ B1236073 (S)-cis-N-methylcanadine

(S)-cis-N-methylcanadine

Cat. No.: B1236073
M. Wt: 354.4 g/mol
InChI Key: IPABSWBNWMXCHM-JTSKRJEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-cis-N-methylcanadine is a (S)-N-methylcanadine.

Scientific Research Applications

Synthesis and Chemical Properties

  • The Polonovski–Potier reaction of trans and cis berbines N-oxides was studied, leading to the synthesis of 8-hydroxymethyl and 8-methyl berbines. This method was applied to the stereocontrolled synthesis of (8R, 14S)-(−)-8-methylcanadine from (14S)-(−)-canadine, showcasing the chemical versatility of compounds like (S)-cis-N-methylcanadine (Suau, Nájera, & Rico, 2000).

Medicinal Chemistry

  • This compound, along with other compounds, was isolated from Zanthoxylum sprucei. The full assignment of 1 H-NMR and 13 C-NMR signals of (-)-cis-N-methylcanadine enhances understanding of its structure and potential medicinal applications (Binutu & Cordell, 2000).

Metabolic Studies

  • A study investigating the in vitro metabolism of N-methylcanadine in rat liver S9 identified several metabolites. This research is pivotal for understanding the metabolic pathways and potential pharmacological actions of N-methylcanadine (Zuo et al., 2018).

Biosynthetic Research

  • CYP82Y1, identified as N-methylcanadine 1-hydroxylase, plays a crucial role in the biosynthesis of noscapine in opium poppy. This enzyme's characterization provides significant insights into the biosynthetic pathway of medically relevant alkaloids (Dang & Facchini, 2013).

Genetic and Molecular Biology Studies

  • A study isolated a cDNA encoding (S)-cis-N-methylstylopine 14-hydroxylase from opium poppy, which is key in sanguinarine biosynthesis. Understanding this gene's function is crucial for manipulating the production of specific alkaloids in plants (Beaudoin & Facchini, 2013).

Properties

Molecular Formula

C21H24NO4+

Molecular Weight

354.4 g/mol

IUPAC Name

(1S,13S)-16,17-dimethoxy-13-methyl-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-2,4(8),9,15(20),16,18-hexaene

InChI

InChI=1S/C21H24NO4/c1-22-7-6-14-9-19-20(26-12-25-19)10-15(14)17(22)8-13-4-5-18(23-2)21(24-3)16(13)11-22/h4-5,9-10,17H,6-8,11-12H2,1-3H3/q+1/t17-,22-/m0/s1

InChI Key

IPABSWBNWMXCHM-JTSKRJEESA-N

Isomeric SMILES

C[N@@+]12CCC3=CC4=C(C=C3[C@@H]1CC5=C(C2)C(=C(C=C5)OC)OC)OCO4

Canonical SMILES

C[N+]12CCC3=CC4=C(C=C3C1CC5=C(C2)C(=C(C=C5)OC)OC)OCO4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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